ethyl 6-oxo-3H-pyridine-3-carboxylate
Description
Ethyl 6-oxo-3H-pyridine-3-carboxylate is a pyridine derivative featuring a ketone group at position 6 and an ethyl ester moiety at position 3. The "3H" designation indicates a tautomeric hydrogen at position 3, which contributes to the compound’s electronic and conformational flexibility. This structure serves as a versatile scaffold in medicinal and synthetic chemistry, particularly in the development of enzyme inhibitors and heterocyclic intermediates .
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
ethyl 6-oxo-3H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-4-7(10)9-5-6/h3-6H,2H2,1H3 |
InChI Key |
FJKZLJCGZAVVBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=CC(=O)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-oxo-3H-pyridine-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of 6-hydroxynicotinic acid with ethanol in the presence of sulfuric acid as a catalyst. The reaction mixture is typically heated to reflux for an extended period to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-oxo-3H-pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.
Scientific Research Applications
Ethyl 6-oxo-3H-pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 6-oxo-3H-pyridine-3-carboxylate exerts its effects involves interactions with various molecular targets. The keto group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects.
Comparison with Similar Compounds
Key Structural Modifications and Their Impacts
The following table summarizes critical differences between ethyl 6-oxo-3H-pyridine-3-carboxylate and its analogs:
Functional Group Analysis
- Ester Groups : Ethyl esters (e.g., base compound, ) generally exhibit higher lipophilicity than methyl esters (e.g., ), influencing solubility and pharmacokinetic properties.
- Bulkier Substituents : Compounds like and incorporate aromatic or heteroaromatic groups (phenyl, thiophene, chromen), which may impede rotational freedom and alter binding affinity in biological targets.
- Hydrogen Bonding: The dihydro/tetrahydropyridine rings in , and introduce additional hydrogen bond donors/acceptors, affecting crystallinity and intermolecular interactions .
Implications for Research and Development
- Drug Design : Fluorinated analogs (e.g., ) are prioritized for their metabolic stability, whereas bulkier derivatives (e.g., ) may target sterically constrained enzyme active sites.
- Material Science : Chromen-substituted derivatives () could exploit π-π stacking for applications in organic electronics or crystal engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
